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molecular formula C13H10INO2 B8735369 4-iodo-N-(2-hydroxyphenyl)benzamide

4-iodo-N-(2-hydroxyphenyl)benzamide

Cat. No. B8735369
M. Wt: 339.13 g/mol
InChI Key: XRWYJWAGOCHWKQ-UHFFFAOYSA-N
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Patent
US08343639B2

Procedure details

In a 300 mL three-neck flask were put 10 g (92 mmol) of 2-aminophenol and 7.0 mL of triethylamine and was added 100 mL of tetrahydrofuran (THF). The solution was stirred at 0° C. for 20 minutes. After the stirring, a solution in which 0.10 mol of 4-iodobenzoyl chloride was dissolved in 100 mL of tetrahydrofuran (THF) was dropped. The solution was stirred at 0° C. for 5 hours under a nitrogen stream. After the stirring, the solution was added to about 300 mL of water and an aqueous layer of the obtained mixture was extracted with ethyl acetate. After the extraction, the extracted solution was combined with the organic layer and washed with 1 M hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate and brine in this order. After the washing, magnesium sulfate was added into the organic layer to dry the organic layer. After the drying, the mixture was subjected to suction filtration through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855) to give a filtrate. The solid, which was obtained by condensation of the obtained filtrate, was recrystallized with a mixed solvent of ethyl acetate and hexane to give 30 g of a powdery white solid in a yield of 97%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(N(CC)CC)C.[I:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.O>O1CCCC1>[I:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:8])=[O:22])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL three-neck flask were put
ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 5 hours under a nitrogen stream
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer of the obtained mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After the extraction
WASH
Type
WASH
Details
washed with 1 M hydrochloric acid
ADDITION
Type
ADDITION
Details
After the washing, magnesium sulfate was added into the organic layer
CUSTOM
Type
CUSTOM
Details
to dry the organic layer
FILTRATION
Type
FILTRATION
Details
After the drying, the mixture was subjected to suction filtration through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855)
CUSTOM
Type
CUSTOM
Details
to give a filtrate
CUSTOM
Type
CUSTOM
Details
The solid, which was obtained by condensation of the obtained filtrate
CUSTOM
Type
CUSTOM
Details
was recrystallized with a mixed solvent of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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